molecular formula C7H3Cl2NO2 B13963008 2,6-Dichloro-3,4-dihydroxybenzonitrile CAS No. 38902-70-4

2,6-Dichloro-3,4-dihydroxybenzonitrile

Cat. No.: B13963008
CAS No.: 38902-70-4
M. Wt: 204.01 g/mol
InChI Key: MXLKSSGRAMWNQO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,4-dihydroxybenzonitrile is an organic compound with the molecular formula C7H3Cl2NO2 It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3,4-dihydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) to yield the desired product . Another method involves the preparation from 4-hydroxy-3-methoxybenzonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,4-dihydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3,4-dihydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,4-dihydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, it can form stable complexes with metal ions, which can influence its reactivity and biological activity . The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biomolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

38902-70-4

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

2,6-dichloro-3,4-dihydroxybenzonitrile

InChI

InChI=1S/C7H3Cl2NO2/c8-4-1-5(11)7(12)6(9)3(4)2-10/h1,11-12H

InChI Key

MXLKSSGRAMWNQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C#N)Cl)O)O

Origin of Product

United States

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